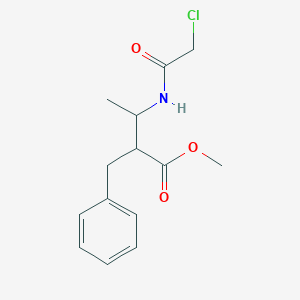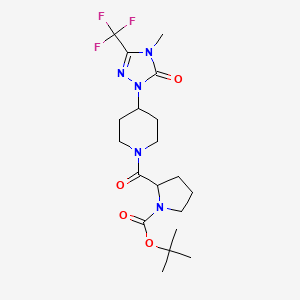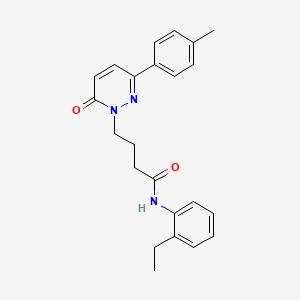
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated aniline group attached to a pyrimidine ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Fluoroaniline Group: The 3-fluoroaniline group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aniline, followed by reaction with a suitable halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine or alcohol derivatives.
Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, particularly in medicinal applications, involves its interaction with specific molecular targets such as kinases. The compound binds to the ATP-binding site of kinases like EGFR, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid can be compared with other similar compounds such as:
4-(3-Chloroanilino)-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid: Contains a bromine atom, which can influence its pharmacokinetic properties and potency.
4-(3-Methoxyanilino)-2-methylpyrimidine-5-carboxylic acid: The presence of a methoxy group can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRHGBRDUGDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)


![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2452810.png)
![2-[(2-methoxyethoxy)methyl]morpholine](/img/structure/B2452811.png)
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)

